(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
CAS No.:
Cat. No.: VC13810931
Molecular Formula: C11H16F3NO2S2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16F3NO2S2 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | (5R,7R)-10,10-dimethyl-4-(trifluoromethylsulfanyl)-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide |
| Standard InChI | InChI=1S/C11H16F3NO2S2/c1-9(2)7-3-4-10(9)6-19(16,17)15(8(10)5-7)18-11(12,13)14/h7-8H,3-6H2,1-2H3/t7-,8-,10?/m1/s1 |
| Standard InChI Key | YJHQCSIURSSCAX-SZBHIRRCSA-N |
| Isomeric SMILES | CC1([C@@H]2CCC13CS(=O)(=O)N([C@@H]3C2)SC(F)(F)F)C |
| SMILES | CC1(C2CCC13CS(=O)(=O)N(C3C2)SC(F)(F)F)C |
| Canonical SMILES | CC1(C2CCC13CS(=O)(=O)N(C3C2)SC(F)(F)F)C |
Introduction
Structural Elucidation and Stereochemical Significance
The core structure of this compound derives from a hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide scaffold, a bicyclic system featuring a sulfonamide group (2,2-dioxide) and a methane-bridged cyclohexane ring. Key structural elements include:
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Stereochemistry: The (3aS,6R,7aR) configuration defines the spatial arrangement of substituents, critical for chiral induction in asymmetric synthesis .
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Trifluoromethylthio Group: The -SCF₃ moiety at position 1 enhances lipophilicity and metabolic stability, a property leveraged in drug design .
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8,8-Dimethyl Substituents: These groups introduce steric bulk, potentially influencing reactivity and substrate binding in catalytic applications .
Comparative analysis with related camphorsultam derivatives (e.g., CAS 204854-09-1) reveals conserved stereoelectronic features, though the trifluoromethylthio group distinguishes this compound by offering unique electronic and steric profiles.
Synthetic Methodologies
Construction of the Benzoisothiazole Core
The benzoisothiazole nucleus is typically synthesized via cyclization of ortho-substituted anilines with sulfur-containing reagents. Recent advances highlighted in benzo[d]isothiazole synthesis reviews emphasize:
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Thiocyclization: Using disulfides or thiols under oxidative conditions.
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Sulfonamide Formation: Reaction of amines with sulfonyl chlorides, followed by intramolecular cyclization.
For the target compound, a plausible route involves:
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Formation of the Methanobenzo[c]isothiazole: Cyclocondensation of a camphor-derived diamine with sulfur dioxide .
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Stereoselective Functionalization: Enzymatic desymmetrization or chiral resolution to achieve the (3aS,6R,7aR) configuration .
Trifluoromethylthiolation
| Substrate | Catalyst Loading | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methylanisole | 5 mol% FeCl₃ | 0.1 | 97 | |
| β-Estradiol | 10 mol% FeCl₃ | 48 | 82 |
This method’s regioselectivity and compatibility with sensitive substrates (e.g., steroids) suggest viability for functionalizing the benzoisothiazole core.
| Catalyst Structure | Reaction | ee (%) | Reference |
|---|---|---|---|
| Camphorsultam (CAS 151556-57-9) | Aldol Addition | 92 | |
| Target Compound | Diels-Alder | Pending Data | — |
Medicinal Chemistry
The -SCF₃ group improves membrane permeability, critical for CNS-active drugs . Structural analogs of this compound have shown promise in:
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HIV-1 Protease Inhibition: Cyclohexane-fused tricyclic ligands enhance binding to multidrug-resistant variants .
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Anticancer Agents: Sulfur-containing heterocycles exhibit kinase inhibitory activity .
Research Gaps and Future Directions
While synthetic routes to related compounds are established , specific data on the target molecule’s physicochemical properties (e.g., logP, solubility) and biological activity remain unpublished. Priority areas for investigation include:
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